molecular formula C22H21ClN2O3 B14979130 1-(4-Chlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14979130
M. Wt: 396.9 g/mol
InChI Key: WNQPVEGSZDFRIL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno and pyrrole rings

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromeno ring, followed by the introduction of the pyrrole moiety. Key steps include:

    Formation of the chromeno ring: This can be achieved through cyclization reactions involving phenolic compounds.

    Introduction of the pyrrole ring: This step may involve the use of pyrrole derivatives and appropriate coupling agents.

    Final assembly: The final compound is obtained by coupling the chromeno and pyrrole intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield simpler fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound can interact with nucleic acids, influencing gene expression and protein synthesis.

The exact pathways and molecular targets depend on the specific context of its application, whether in medicinal chemistry, biology, or industry.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds to highlight its uniqueness:

    1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.

    Chromeno derivatives: Compounds with similar chromeno rings but different substituents can be compared to understand the impact of structural variations on their properties.

    Pyrrole derivatives: Similar pyrrole-containing compounds can be analyzed to explore differences in reactivity and applications.

The unique combination of chromeno and pyrrole rings in this compound sets it apart from these related compounds, offering distinct chemical and biological properties.

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21ClN2O3/c1-24(2)12-5-13-25-19(14-8-10-15(23)11-9-14)18-20(26)16-6-3-4-7-17(16)28-21(18)22(25)27/h3-4,6-11,19H,5,12-13H2,1-2H3

InChI Key

WNQPVEGSZDFRIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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